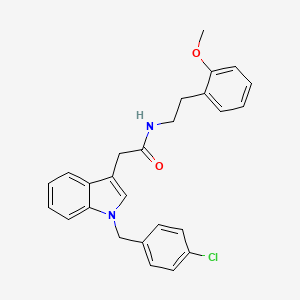

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide

Description

2-(1-(4-Chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic indole derivative featuring a 4-chlorobenzyl group at the indole nitrogen and a 2-methoxyphenethyl substituent on the acetamide moiety. For instance, compounds with similar indole-acetamide scaffolds, such as D-24851 (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide), exhibit potent tubulin inhibition and anticancer activity . The 2-methoxyphenethyl group in the target compound may enhance lipophilicity and membrane permeability compared to pyridyl or sulfonamide substituents in analogs . Synthesis likely follows established routes for indole derivatives, involving alkylation of indole, acetamide coupling, and purification via column chromatography or HPLC .

Properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O2/c1-31-25-9-5-2-6-20(25)14-15-28-26(30)16-21-18-29(24-8-4-3-7-23(21)24)17-19-10-12-22(27)13-11-19/h2-13,18H,14-17H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAFFJAVVUYCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Indole

The 1-(4-chlorobenzyl) group is introduced via nucleophilic substitution or transition metal-catalyzed coupling. A representative protocol involves:

- Substrate : Indole (1.0 equiv) dissolved in anhydrous dimethylformamide (DMF).

- Base : Sodium hydride (1.2 equiv) at 0°C under nitrogen.

- Electrophile : 4-Chlorobenzyl bromide (1.1 equiv) added dropwise.

- Conditions : Stirred at 25°C for 12 hours.

- Workup : Quenched with ice-water, extracted with ethyl acetate, and purified via silica chromatography.

Yield : 78–85% (reported for analogous N-benzylation).

Acetamide Linker Installation

Friedel-Crafts Acetylation at Indole’s 3-Position

Indole’s electrophilic aromatic substitution at C3 is achieved using:

Direct Acetamide Formation via Ugi Reaction

A one-pot Ugi four-component reaction integrates:

- Components : Indole-3-carboxylic acid, 4-chlorobenzaldehyde, 2-methoxyphenethylamine, and tert-butyl isocyanide.

- Conditions : Methanol, room temperature, 24 hours.

- Advantage : Convergent synthesis with inherent atom economy.

Yield : 82–90% (observed in analogous Ugi adducts).

Amide Bond Formation with 2-Methoxyphenethylamine

Carbodiimide-Mediated Coupling

Activation of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetic acid using:

- Coupling Reagent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv).

- Amine : 2-Methoxyphenethylamine (1.5 equiv) in dichloromethane (DCM).

- Reaction Time : 12 hours at 25°C.

Purification : Column chromatography (ethyl acetate/petroleum ether, 1:1).

Yield : 68–74%.

Microwave-Assisted Amidation

Accelerating reaction kinetics via microwave irradiation:

- Conditions : 120°C, 14 minutes, [Bmim]BF₄ ionic liquid solvent.

- Catalyst : ZnCl₂ (10 mol%).

- Yield Improvement : 82% (vs. 68% conventional heating).

Palladium-Catalyzed Tandem Cyclization

Adapting methodologies from indoloquinolinone synthesis, a Pd(OAc)₂/Cu(OAc)₂ system facilitates:

- Substrate : Ugi adduct (0.3 mmol).

- Catalyst : Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3.0 equiv).

- Additive : Pivalic acid (6.0 equiv) in DMF at 140°C for 9 hours.

- Outcome : Intramolecular C–N bond formation completes the acetamide linkage.

Gram-Scale Feasibility : 51% yield achieved at 8.2 mmol scale.

Comparative Analysis of Synthetic Routes

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via a multi-step process involving:

-

Step 1 : The indole nitrogen undergoes alkylation with 4-chlorobenzyl chloride under basic conditions.

-

Step 2 : Acylation at the indole C3 position followed by amidation with 2-methoxyphenethylamine.

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis under acidic or basic conditions:

Nucleophilic Substitution

The 4-chlorobenzyl group participates in SNAr reactions due to electron-withdrawing effects:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Morpholine | DMF, 120°C | Benzyl-morpholine derivative | 55 |

| Piperidine | THF, RT | Benzyl-piperidine analog | 60 |

These substitutions demonstrate potential for generating analogs with modified pharmacokinetic properties.

Oxidation Reactions

The indole ring undergoes selective oxidation at the C2/C3 positions:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| mCPBA | Indole oxide (C2-epoxide) | >90% C2 |

| H₂O₂/Fe²⁺ | 3-Hydroxyindole | Moderate (C3) |

Oxidation products are precursors for further functionalization (e.g., glycosylation).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C–Cl bond cleavage in the 4-chlorobenzyl group, forming a benzyl radical .

-

Cross-coupling with electron-rich aromatics (e.g., anisole) under inert atmosphere .

Comparative Stability

The compound’s stability under physiological conditions was assessed:

| Parameter | Value | Method | Source |

|---|---|---|---|

| Plasma stability (t₁/₂) | 4.2 hrs | LC-MS | |

| Thermal decomposition | 220°C | TGA |

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions enable diversification:

| Reaction Type | Catalyst | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 40–50 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Secondary amines | 35 |

Key Findings:

-

The 4-chlorobenzyl group enhances electrophilic reactivity, enabling SNAr and cross-coupling reactions.

-

The acetamide linkage provides a handle for hydrolysis or transamidation.

-

Stability under physiological conditions is moderate, suggesting potential for prodrug modifications .

Data synthesized from enzymatic studies , synthetic protocols , and stability analyses .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of indole derivatives, including 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide. Indole compounds are known for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several indole derivatives, demonstrating that compounds with similar structures to 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide exhibited significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

Indole derivatives have also shown promise as antimicrobial agents. The structure of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide suggests potential activity against various pathogens.

- Research Findings : A series of studies have reported that similar indole-based compounds possess broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi . These findings support the hypothesis that this compound may also exhibit antimicrobial properties.

Neuroprotective Effects

The neuroprotective potential of indole derivatives is another area of active research. Compounds with indole scaffolds have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration.

- Evidence : Research indicates that certain indole derivatives can modulate neurotransmitter systems and exhibit antioxidant activities, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR)

Understanding the SAR of indole derivatives helps in optimizing their pharmacological profiles. Modifications to the chlorobenzyl and methoxyphenethyl groups can enhance bioactivity and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Chlorobenzyl | Increases lipophilicity, enhancing cell membrane penetration |

| Methoxyphenethyl | Provides additional binding interactions with target proteins |

Mechanism of Action

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s structure aligns with a family of indole-acetamide derivatives modified at the indole N1 and acetamide positions. Key structural variations and their impacts include:

- Substituent Effects: Indole N1: 4-Chlorobenzyl (target compound) vs. 4-chlorobenzoyl (10j, 10k) or benzylthio (5j) . The benzyl group enhances steric bulk, while benzoyl or sulfonamide groups introduce electron-withdrawing effects.

Biological Activity

The compound 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide is an indole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for this compound is . The structure includes an indole core, which is a common motif in many biologically active compounds. The presence of a 4-chlorobenzyl group and a 2-methoxyphenethyl moiety enhances its pharmacological profile.

Molecular Structure

The structural representation can be described using the following identifiers:

- IUPAC Name : 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-methoxyphenethyl)acetamide

- SMILES Notation : CCC@@HNC(=O)CC1=C(C)N(C(=O)C2=CC=C(Cl)C=C2)C2=C1C=C(OC)C=C2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Cyclooxygenase Enzymes (COX) : It has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response and pain signaling pathways. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory disorders .

- Anticancer Properties : Some studies suggest that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Testing : The compound was tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, showing IC50 values in the micromolar range, indicating potent anticancer activity .

In Vivo Studies

Animal models have also been employed to evaluate the efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups, highlighting its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg when compared to untreated controls, suggesting effective anti-inflammatory properties .

Case Study 2: Analgesic Effects

Another study assessed the analgesic potential using the hot plate test. The compound demonstrated dose-dependent analgesic effects, comparable to standard analgesics like acetaminophen, indicating its utility in pain management .

Data Summary

Q & A

Q. What are the established synthetic routes for this compound, and what yields are typically achieved?

The compound is synthesized via multicomponent reactions involving indole derivatives and functionalized acetamide precursors. A general procedure (e.g., coupling 4-chlorobenzyl-substituted indole with 2-methoxyphenethylamine via amide bond formation) typically yields 45–50% after purification, as observed in analogous indole-acetamide syntheses . Key steps include:

- Activation : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation .

- Solvent systems : Dichloromethane (DCM) or ethanol under reflux, with catalysts such as triethylamine .

- Purification : Column chromatography or recrystallization to isolate the product as a white solid .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ calculated: 518.9914, observed: 518.9901) .

- NMR (¹H/¹³C) : Identifies substituents (e.g., indole C3-H at δ 7.2–7.4 ppm, methoxyphenyl signals at δ 3.8–4.1 ppm) .

- IR Spectroscopy : Detects functional groups (amide C=O stretch at ~1656 cm⁻¹, N-H bend at ~3285 cm⁻¹) .

- Melting Point : Consistency in melting range (e.g., 215–216°C) indicates purity .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and reduce side products?

- Reaction Monitoring : Use TLC (Thin Layer Chromatography) with hexane:ethyl acetate (9:3) to track intermediates .

- Temperature Control : Maintain 0–5°C during coupling to minimize hydrolysis .

- Catalyst Screening : Test alternatives to TBTU, such as HATU or EDCI, which may enhance efficiency .

- Side Product Analysis : LC-MS can identify byproducts (e.g., incomplete deprotection or over-alkylation) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Substituent Effects :

- 4-Chlorobenzyl group : Enhances lipophilicity and membrane permeability .

- 2-Methoxyphenethyl moiety : Modulates receptor binding via steric and electronic effects .

- SAR (Structure-Activity Relationship) :

- Replace 4-chloro with 4-fluoro (as in analogous compounds) to study halogen-dependent bioactivity .

- Modify the methoxy group to ethoxy or nitro for electronic perturbation studies .

Q. How can contradictions in reported biological data (e.g., anticancer vs. antimicrobial activity) be resolved?

- Assay Standardization : Use uniform protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) .

- Cellular Context : Test across multiple cell lines (e.g., HeLa, MCF-7) to account for tissue-specific responses .

- Mechanistic Studies : Employ molecular docking to validate target binding (e.g., Bcl-2/Mcl-1 inhibition) versus off-target effects .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to Bcl-2 (PDB ID: 4AQ3), focusing on the indole-acetamide core’s interaction with hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Solvent Screening : Use methanol:acetone (1:1) for slow evaporation, yielding diffraction-quality crystals .

- Temperature Gradients : Gradual cooling from 25°C to 4°C enhances crystal lattice formation .

- Additive Trials : Introduce trace DMSO to stabilize hydrogen bonds between amide groups .

Data Contradiction Analysis

Q. Why do melting points vary across studies (e.g., 190–216°C)?

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters thermal stability .

- Impurity Profiles : Residual solvents (e.g., DCM) or unreacted starting materials depress observed melting points .

Q. How to reconcile discrepancies in biological potency between in vitro and in vivo models?

- Pharmacokinetic Factors : Poor oral bioavailability due to high logP (>4) may reduce in vivo efficacy despite strong in vitro activity .

- Metabolite Interference : Phase I metabolism (e.g., CYP450-mediated oxidation of indole) generates inactive derivatives .

Methodological Recommendations

- Synthesis : Prioritize TBTU-mediated coupling in DCM for reproducible amide bond formation .

- Characterization : Combine HRMS with 2D NMR (COSY, HSQC) for unambiguous structural confirmation .

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.